molecular formula C16H30N4O2 B073372 2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide CAS No. 1553-36-2

2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide

Cat. No.: B073372
CAS No.: 1553-36-2
M. Wt: 310.44 g/mol
InChI Key: ZDTDUAYRLVDHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- is a synthetic organic compound with the molecular formula C16H30N4O2 and a molecular weight of 310.44 g/mol. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis.

Preparation Methods

The synthesis of Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- typically involves the reaction of aziridine with an appropriate acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- undergoes various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the compound can lead to the opening of the aziridine rings, forming amines.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the carbon atoms of the aziridine rings, leading to ring-opening and formation of substituted products.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- involves the reactivity of the aziridine rings. The strained three-membered rings are highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- can be compared with other aziridine-containing compounds, such as:

    N,N’-bis(2-(1-aziridinyl)ethyl)acetamide: Similar in structure but with different alkyl chain lengths, affecting its reactivity and applications.

    N,N’-bis(2-(1-aziridinyl)propyl)acetamide: Another similar compound with variations in the alkyl chain, leading to differences in physical and chemical properties.

    N,N’-bis(2-(1-aziridinyl)butyl)acetamide: This compound also has aziridine rings but with a longer alkyl chain, influencing its solubility and reactivity.

The uniqueness of Acetamide, N,N’-octamethylenebis(2-(1-aziridinyl)- lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

1553-36-2

Molecular Formula

C16H30N4O2

Molecular Weight

310.44 g/mol

IUPAC Name

2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide

InChI

InChI=1S/C16H30N4O2/c21-15(13-19-9-10-19)17-7-5-3-1-2-4-6-8-18-16(22)14-20-11-12-20/h1-14H2,(H,17,21)(H,18,22)

InChI Key

ZDTDUAYRLVDHEJ-UHFFFAOYSA-N

SMILES

C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2

Canonical SMILES

C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2

1553-36-2

Synonyms

N,N'-octamethylenebis-1-aziridineacetamide
NSC-111716
SRI 5
SRI-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.